1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-N-pentan-2-ylpiperidine-3-carboxamide
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Overview
Description
1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-N-pentan-2-ylpiperidine-3-carboxamide is an organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a carboxamide group, and a substituted phenyl group
Preparation Methods
The synthesis of 1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-N-pentan-2-ylpiperidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the substituted phenyl group: This step involves the reaction of 4-hydroxy-3,5-dimethylphenyl with appropriate reagents to introduce the desired substituents.
Formation of the piperidine ring: This can be achieved through cyclization reactions involving suitable precursors.
Coupling of the phenyl and piperidine groups: This step involves the formation of a carbon-nitrogen bond between the phenyl and piperidine moieties.
Introduction of the carboxamide group: This can be done through amidation reactions using suitable reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other process aids to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-N-pentan-2-ylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the phenyl or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-N-pentan-2-ylpiperidine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical products.
Mechanism of Action
The mechanism of action of 1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-N-pentan-2-ylpiperidine-3-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-N-pentan-2-ylpiperidine-3-carboxamide can be compared with other similar compounds, such as:
1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-N-ethylpiperidine-3-carboxamide: This compound has a similar structure but with an ethyl group instead of a pentan-2-yl group.
1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-N-methylpiperidine-3-carboxamide: This compound has a methyl group instead of a pentan-2-yl group.
1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-N-propylpiperidine-3-carboxamide: This compound has a propyl group instead of a pentan-2-yl group.
Properties
IUPAC Name |
1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-N-pentan-2-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-5-7-16(4)21-20(24)18-8-6-9-22(13-18)12-17-10-14(2)19(23)15(3)11-17/h10-11,16,18,23H,5-9,12-13H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNBYKIRIXCQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCCN(C1)CC2=CC(=C(C(=C2)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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